2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride 2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17871293
InChI: InChI=1S/C11H16N2O.ClH/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9;/h4,7-9,12H,2-3,5-6H2,1H3;1H
SMILES:
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72 g/mol

2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride

CAS No.:

Cat. No.: VC17871293

Molecular Formula: C11H17ClN2O

Molecular Weight: 228.72 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride -

Specification

Molecular Formula C11H17ClN2O
Molecular Weight 228.72 g/mol
IUPAC Name 2-methoxy-4-piperidin-4-ylpyridine;hydrochloride
Standard InChI InChI=1S/C11H16N2O.ClH/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9;/h4,7-9,12H,2-3,5-6H2,1H3;1H
Standard InChI Key CRZZUOXMPQCIPQ-UHFFFAOYSA-N
Canonical SMILES COC1=NC=CC(=C1)C2CCNCC2.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular and Structural Properties

2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride possesses a molecular weight of 228.72 g/mol and the IUPAC name 2-methoxy-4-piperidin-4-ylpyridine hydrochloride. Its canonical SMILES representation is COC1=NC=CC(=C1)C2CCNCC2.Cl, reflecting the methoxy group at the pyridine ring’s 2-position and the piperidine substitution at the 4-position. The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₁H₁₇ClN₂O
Molecular Weight228.72 g/mol
IUPAC Name2-methoxy-4-piperidin-4-ylpyridine; hydrochloride
Canonical SMILESCOC1=NC=CC(=C1)C2CCNCC2.Cl
InChI KeyCRZZUOXMPQCIPQ-UHFFFAOYSA-N
PubChem CID134163177

The piperidine ring adopts a chair conformation, while the pyridine ring’s electron-deficient nature facilitates interactions with biological targets. X-ray crystallography of analogous compounds confirms the planar geometry of the pyridine ring and the axial orientation of the piperidine substituent .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-methoxy-4-(piperidin-4-yl)pyridine hydrochloride involves multi-step reactions, often beginning with the functionalization of pyridine precursors. A common approach includes:

  • Methoxy Introduction: Electrophilic substitution on 4-hydroxypyridine using methylating agents like iodomethane.

  • Piperidine Coupling: Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the piperidine moiety .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Continuous flow reactors have been employed to enhance reaction efficiency, reducing side products and improving yields (>75%) compared to batch methods.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
MethoxylationCH₃I, K₂CO₃, DMF, 80°C68
Piperidine CouplingPd(dba)₂, Xantphos, Cs₂CO₃, 110°C72
Hydrochloride FormationHCl (g), EtOH, 0°C95

Structural Modifications

Backbone optimization studies reveal that substituting the methoxy group with ethoxy (C₂H₅O) enhances metabolic stability by reducing cytochrome P450-mediated oxidation . For example, ethoxy analogs exhibit <50% degradation in human liver microsomes (HLM) compared to 70% for methoxy derivatives . Conversely, replacing the pyridine with pyrazine improves aqueous solubility (logP = 1.2 vs. 2.1) but compromises AMPK activation potency (EC₅₀ = 0.043 µM vs. 0.0093 µM) .

Physicochemical and Pharmacokinetic Properties

Metabolic Profile

In vitro studies using HLM indicate moderate metabolic clearance (CLₗᵢₙₜ = 89 mL/min/kg), primarily via O-demethylation and piperidine oxidation . Co-administration with CYP3A4 inhibitors like ketoconazole reduces clearance by 40%, suggesting a role for hepatic enzymes in disposition .

Biological Activity and Mechanisms

AMPK Activation and Anticancer Effects

2-Methoxy-4-(piperidin-4-yl)pyridine derivatives demonstrate indirect AMPK activation, inhibiting cell proliferation in MDA-MB-231 breast cancer cells (IC₅₀ = 1.2 µM) . Mechanistically, AMPK activation induces autophagy and downregulates mTOR signaling, as evidenced by reduced phosphorylated S6 kinase levels .

Table 3: Biological Activity of Structural Analogs

CompoundAMPK EC₅₀ (µM)HLM CLₗᵢₙₜ (mL/min/kg)hERG IC₅₀ (µM)
2-Methoxy derivative0.00938916
Ethoxy analog0.01946>30
Pyrazine derivative0.04344>30

Neurological Interactions

The piperidine moiety enables binding to σ-1 receptors (Kᵢ = 120 nM), implicating potential neuroprotective effects. In rodent models, analogs ameliorate cognitive deficits in Alzheimer’s disease by reducing β-amyloid aggregation .

Applications in Drug Development

Lead Compound for AMPK-Targeted Therapies

The compound’s low hERG inhibition (IC₅₀ > 30 µM) and favorable solubility profile make it a viable candidate for oncology indications . Preclinical studies show synergistic effects with metformin in reducing tumor growth in xenograft models (45% inhibition vs. 28% for monotherapy) .

Future Research Directions

  • QSAR Optimization: Quantitative structure-activity relationship studies to balance AMPK potency and metabolic stability.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in primate models .

  • Targeted Delivery Systems: Development of nanoparticle formulations to enhance tumor-specific accumulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator